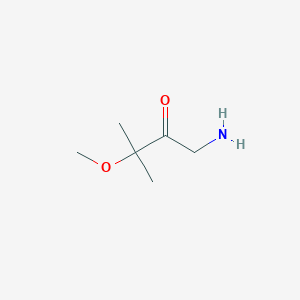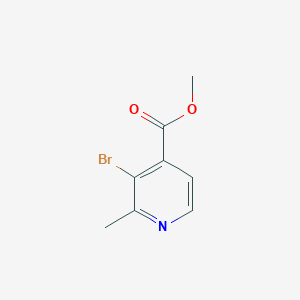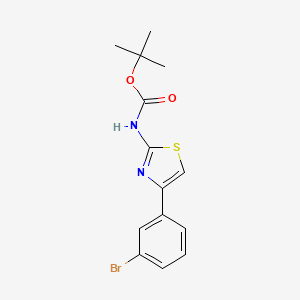
Tert-butyl (4-(3-bromophenyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a thiazole ring, which is further substituted with a bromophenyl group. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate to form tert-butyl (3-bromophenyl)carbamate. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents and catalysts used in the reactions are carefully selected to optimize the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryls.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl N-(3-bromophenyl)carbamate
- tert-butyl N-(4-bromophenyl)carbamate
- tert-butyl N-(4-bromobutyl)carbamate
Uniqueness:
- The presence of the thiazole ring in tert-butyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C14H15BrN2O2S |
|---|---|
Molecular Weight |
355.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
AOFPLZJALMMFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


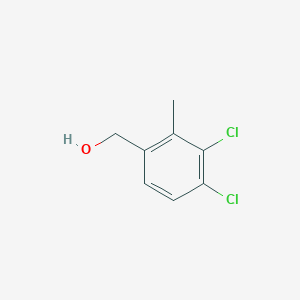
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
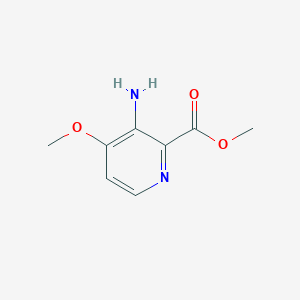

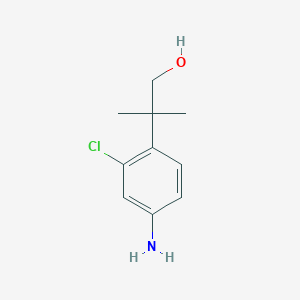
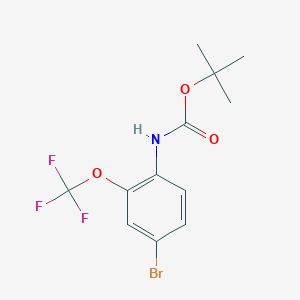

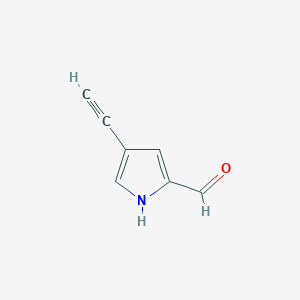
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
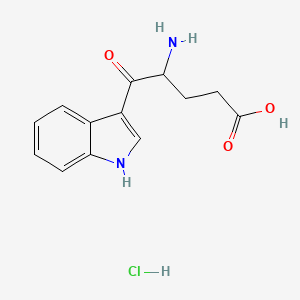

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
